molecular formula C9H16ClNO3 B5914399 ethyl 4-hydroxy-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride

ethyl 4-hydroxy-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride

Cat. No.: B5914399
M. Wt: 221.68 g/mol
InChI Key: DPPVZFOCVCVFSM-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride is a chemical compound with the molecular formula C9H15NO3·HCl It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as ethyl acetoacetate and 4-hydroxy-1-methylpyridinium iodide.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as sodium ethoxide. The mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Ethyl 4-hydroxy-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved include binding to active sites or allosteric sites on target proteins, leading to modulation of their activity.

Comparison with Similar Compounds

  • Ethyl 4-hydroxy-1-methyl-2,3,5,6-tetrahydropyridinecarboxylate
  • Methyl 4-hydroxy-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate

Comparison:

  • Structural Differences: The position and type of substituents on the pyridine ring can vary, leading to differences in chemical properties and reactivity.
  • Unique Features: Ethyl 4-hydroxy-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activity and synthetic utility.

Properties

IUPAC Name

ethyl 4-hydroxy-1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-3-13-9(12)7-6-10(2)5-4-8(7)11;/h11H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPVZFOCVCVFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CCN(C1)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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